3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
Description
3-(3-Chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a furocoumarin derivative characterized by a fused furan-coumarin scaffold. The compound features a 3-chlorophenyl substituent at the 3-position and a 2-methoxyethylamino group at the 2-position. These structural motifs influence its physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-24-10-9-22-19-16(12-5-4-6-13(21)11-12)17-18(26-19)14-7-2-3-8-15(14)25-20(17)23/h2-8,11,22H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGPIKGFRJQLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furochromone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H16ClNO4
- Molecular Weight : 369.8 g/mol
- IUPAC Name : 3-(3-chlorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one
The structure features a furochromone backbone with a chlorine substituent and a methoxyethyl amino group, which may enhance its solubility and biological activity compared to other similar compounds.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Moderate cytotoxicity observed |
| HepG2 (Liver Cancer) | 18.1 | Effective in inhibiting cell proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects involves several pathways:
-
Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes associated with cancer progression and inflammation, such as:
- Cholinesterases (AChE and BChE)
- Cyclooxygenase-2 (COX-2)
- Lipoxygenases (LOX-5 and LOX-15)
- Oxidative Stress Modulation : The compound's ability to scavenge free radicals contributes to its antioxidant properties, which may play a role in reducing oxidative stress in cancer cells.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on MCF-7 and HepG2 cell lines. Results indicated significant cell death at concentrations above 10 μM, with a notable increase in apoptosis markers such as caspase activation and PARP cleavage.
Study 2: Enzyme Inhibition Assays
In another investigation, the compound was tested for its inhibitory effects on cholinesterases and COX-2. The results showed that it effectively reduced enzyme activity, suggesting potential use as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Moderate cytotoxicity observed |
| HepG2 (Liver Cancer) | 18.1 | Effective in inhibiting cell proliferation |
The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on MCF-7 and HepG2 cell lines. Results indicated significant cell death at concentrations above 10 μM, with notable increases in apoptosis markers such as caspase activation and PARP cleavage.
Study 2: Enzyme Inhibition Assays
In another investigation, the compound was tested for its inhibitory effects on cholinesterases and COX-2. Results showed effective reduction of enzyme activity, suggesting potential use as an anti-inflammatory agent.
Anti-inflammatory Applications
The compound's anti-inflammatory properties are attributed to its ability to inhibit COX-2 and other inflammatory mediators. This suggests potential applications in treating conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications at the 2- and 3-Positions
The 2- and 3-positions of the furo[3,2-c]chromen-4-one scaffold are critical for modulating biological activity and physicochemical properties. Key comparisons include:
- Antiviral Activity : The 3-chlorophenyl group in DD311 correlates with diminished antiviral activity compared to indole-containing analogs, suggesting this substituent may hinder target engagement .
Substituent Effects on Bioactivity
- Antimicrobial Activity: Compound 13 (2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one) exhibits potent antifungal activity (MIC = 6.25 μg/mL) against Botrytis fabae and Fusarium oxysporum.
- Antiviral Activity : Structural analogs with 3-chlorophenyl groups (e.g., DD311) show reduced potency, emphasizing the need for alternative substituents (e.g., indole) to retain activity .
Spectral and Physical Properties
- Melting Points : Derivatives like 3zd (192–194°C) and FC (undisclosed) suggest that halogenated aryl groups increase melting points due to enhanced crystallinity. The target compound’s methoxyethyl group may lower its melting point compared to halogenated analogs .
- Solubility: The 2-methoxyethylamino group in the target compound likely improves aqueous solubility compared to phenylamino or cyclohexylamino derivatives, which are more hydrophobic .
Q & A
Basic: What established synthetic routes are available for synthesizing 3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one?
Methodological Answer:
The synthesis of furochromenone derivatives typically involves cyclocondensation or aminomethylation reactions. For example:
- Cyclocondensation Approach : A related furochromenone synthesis ( ) uses NHOH·HCl and sodium formate in ethanol under reflux, followed by KOH-mediated cyclization. For the target compound, introducing the 2-methoxyethylamino group may require selective alkylation of an intermediate amine with 2-methoxyethyl chloride .
- Aminomethylation Strategy : describes coupling ethylenediamine derivatives with substituted phenols via Mannich reactions. Adapting this, the 2-methoxyethylamino moiety could be introduced using 2-methoxyethylamine and formaldehyde under acidic conditions .
Purification : Recrystallization from acetone/water (as in ) or column chromatography (using silica gel and ethyl acetate/hexane) is recommended for isolating the final product .
Basic: How is the structural elucidation of this compound performed?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques :
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (as in ) can resolve bond angles and confirm substituent positions. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 22.37 Å, β = 106.06°) are typical for similar chromenones .
Advanced: How can researchers optimize the synthesis to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency compared to ethanol .
- Catalyst Use : Transition-metal catalysts (e.g., Pd for cross-coupling) could facilitate aryl-chloride bond formation in the 3-chlorophenyl group .
- Temperature Control : Gradual heating (e.g., 50°C → 70°C) during cyclization reduces side reactions, as demonstrated in .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient can separate closely related impurities .
Advanced: How to address discrepancies in reported biological activity data across structurally similar coumarin derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects :
- Standardized Assays : Re-evaluate cytotoxicity (e.g., MTT assay) under uniform conditions (e.g., 48-hour incubation, 10% FBS) to minimize protocol-driven variability .
- Structure-Activity Relationship (SAR) Studies : Compare the target compound’s activity with analogs (e.g., 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one in ). Replace the 2-methoxyethylamino group with methyl or ethyl variants to isolate electronic/steric effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II, explaining activity differences due to substituent positioning .
Advanced: What computational methods validate the molecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein binding stability. For example, assess hydrogen bonding between the 4H-chromen-4-one carbonyl and kinase active sites .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions influenced by the 3-chlorophenyl group .
- Pharmacophore Modeling : Generate 3D pharmacophore models (e.g., Schrödinger Phase) to align with known inhibitors of cytochrome P450 enzymes, a common target for coumarins .
Advanced: How to resolve contradictions in crystallographic data interpretation for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-validate X-ray data (e.g., ) with powder XRD and solid-state NMR to confirm unit cell parameters and hydrogen-bonding networks .
- Twinning Analysis : Use PLATON to detect twinning in crystals, which may distort β angles (e.g., β = 106.06° in ) .
- Temperature-Dependent Studies : Collect data at 100 K (vs. 223 K in ) to reduce thermal motion artifacts and refine occupancy of disordered methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
